molecular formula C10H8FNO2 B11798526 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol

2-Fluoro-4-(4-methylisoxazol-5-yl)phenol

Katalognummer: B11798526
Molekulargewicht: 193.17 g/mol
InChI-Schlüssel: JMNAQUFBOJFONT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-4-(4-methylisoxazol-5-yl)phenol is a fluorinated phenolic compound with a molecular formula of C9H8FNO2 and a molecular weight of 181.16 g/mol This compound is characterized by the presence of a fluorine atom at the 2-position and a 4-methylisoxazol-5-yl group at the 4-position of the phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol typically involves the reaction of 2-fluorophenol with 4-methylisoxazole under specific reaction conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the phenol, followed by the addition of 4-methylisoxazole . The reaction is usually carried out in an aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-4-(4-methylisoxazol-5-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the isoxazole ring, leading to the formation of reduced isoxazole derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the isoxazole ring can produce reduced isoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-4-(4-methylisoxazol-5-yl)phenol has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-4-(4-methylisoxazol-5-yl)phenol is unique due to the specific positioning of the fluorine atom and the 4-methylisoxazol-5-yl group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C10H8FNO2

Molekulargewicht

193.17 g/mol

IUPAC-Name

2-fluoro-4-(4-methyl-1,2-oxazol-5-yl)phenol

InChI

InChI=1S/C10H8FNO2/c1-6-5-12-14-10(6)7-2-3-9(13)8(11)4-7/h2-5,13H,1H3

InChI-Schlüssel

JMNAQUFBOJFONT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(ON=C1)C2=CC(=C(C=C2)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.